Cas no 914482-43-2 (4-Bromo-2-isopropoxyaniline)

4-Bromo-2-isopropoxyaniline structure
4-Bromo-2-isopropoxyaniline structure
商品名:4-Bromo-2-isopropoxyaniline
CAS番号:914482-43-2
MF:C9H12BrNO
メガワット:230.10168170929
MDL:MFCD12547878
CID:3031911
PubChem ID:50998232

4-Bromo-2-isopropoxyaniline 化学的及び物理的性質

名前と識別子

    • 4-溴-2-异丙氧基苯胺
    • 4-Bromo-2-isopropoxyaniline
    • 4-Bromo-2-isopropoxy-phenylamine
    • 4-bromo-2-propan-2-yloxyaniline
    • 2-Isopropoxy-4-bromoaniline
    • 4-bromo-2-(propan-2-yloxy)aniline
    • 2693AJ
    • SB39876
    • 4-Bromo-2-(1-methylethoxy)benzenamine (ACI)
    • MDL: MFCD12547878
    • インチ: 1S/C9H12BrNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3
    • InChIKey: LHQVHOZQUWBMDO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(OC(C)C)C(N)=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 35.2

4-Bromo-2-isopropoxyaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0992-1g
4-Bromo-2-isopropoxy-phenylamine
914482-43-2 97%
1g
¥5228.88 2025-01-22
eNovation Chemicals LLC
D967751-5g
4-Bromo-2-isopropoxy-phenylamine
914482-43-2 95%
5g
$2675 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0992-100mg
4-Bromo-2-isopropoxy-phenylamine
914482-43-2 97%
100mg
1382.31CNY 2021-05-08
TRC
B293665-10mg
4-Bromo-2-isopropoxyaniline
914482-43-2
10mg
$ 50.00 2022-06-07
Fluorochem
038803-5g
4-Bromo-2-isopropoxyaniline
914482-43-2 95%
5g
£1812.00 2022-03-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0992-250mg
4-Bromo-2-isopropoxy-phenylamine
914482-43-2 97%
250mg
1908.1CNY 2021-05-08
Enamine
EN300-1294666-5000mg
4-bromo-2-(propan-2-yloxy)aniline
914482-43-2
5000mg
$1157.0 2023-09-30
Fluorochem
038803-250mg
4-Bromo-2-isopropoxyaniline
914482-43-2 95%
250mg
£242.00 2022-03-01
Enamine
EN300-1294666-0.1g
4-bromo-2-(propan-2-yloxy)aniline
914482-43-2
0.1g
$351.0 2023-06-06
Enamine
EN300-1294666-2.5g
4-bromo-2-(propan-2-yloxy)aniline
914482-43-2
2.5g
$782.0 2023-06-06

4-Bromo-2-isopropoxyaniline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  2 h, rt → 70 °C
リファレンス
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach
Innocenti, Paolo; et al, Journal of Medicinal Chemistry, 2016, 59(8), 3671-3688

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  10 min, rt; 2 h, rt
リファレンス
Biomimetic Synthesis of Dendridine A
Boyd, Emily M.; et al, Organic Letters, 2015, 17(5), 1344-1346

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 18 h, 0 °C → rt
2.1 Reagents: Stannous chloride Solvents: Ethanol ;  2 h, rt → 70 °C
リファレンス
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach
Innocenti, Paolo; et al, Journal of Medicinal Chemistry, 2016, 59(8), 3671-3688

4-Bromo-2-isopropoxyaniline Raw materials

4-Bromo-2-isopropoxyaniline Preparation Products

4-Bromo-2-isopropoxyaniline 関連文献

4-Bromo-2-isopropoxyanilineに関する追加情報

Introduction to 4-Bromo-2-isopropoxyaniline (CAS No. 914482-43-2)

4-Bromo-2-isopropoxyaniline is a significant compound in the realm of pharmaceutical and chemical synthesis, characterized by its molecular formula and distinct structural properties. This compound, identified by the CAS number 914482-43-2, has garnered attention due to its versatile applications in the development of pharmaceutical intermediates and specialty chemicals. The presence of both bromine and isopropoxy functional groups makes it a valuable building block for further chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities.

The chemical structure of 4-Bromo-2-isopropoxyaniline consists of a benzene ring substituted with a bromine atom at the 4-position and an isopropoxy group at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The bromine atom, being highly electronegative, influences the reactivity of the aromatic ring, while the isopropoxy group introduces steric hindrance and potential for further functionalization. These features make 4-Bromo-2-isopropoxyaniline a preferred choice for chemists engaged in drug discovery and material science.

In recent years, 4-Bromo-2-isopropoxyaniline has been extensively studied for its role in the synthesis of bioactive molecules. One notable area of research involves its use as a precursor in the development of novel therapeutic agents. The compound’s ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has opened up new avenues for constructing complex heterocyclic scaffolds. These scaffolds are often found in pharmaceuticals targeting various diseases, including cancer, infectious disorders, and neurological conditions.

Recent advancements in medicinal chemistry have highlighted the importance of 4-Bromo-2-isopropoxyaniline in the design of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine substituent facilitates palladium-catalyzed reactions, allowing for efficient introduction of diverse functional groups at other positions on the benzene ring. This modularity enables the rapid screening of multiple analogs to identify lead compounds with enhanced potency and selectivity.

Moreover, 4-Bromo-2-isopropoxyaniline has found applications beyond pharmaceuticals. In materials science, it serves as a key intermediate in the synthesis of liquid crystals and organic semiconductors. The rigid aromatic core combined with polar functional groups makes it an excellent candidate for designing materials with specific optoelectronic properties. Researchers have leveraged its structural features to develop novel polymers that exhibit high thermal stability and optical clarity, which are desirable traits for advanced display technologies.

The synthesis of 4-Bromo-2-isopropoxyaniline typically involves multi-step organic transformations starting from readily available aromatic precursors. A common synthetic route includes bromination followed by nucleophilic substitution with isopropanol under acidic conditions. The precise control over reaction conditions is crucial to achieving high yields and purity, which are essential for subsequent applications in drug development or material science.

In conclusion, 4-Bromo-2-isopropoxyaniline (CAS No. 914482-43-2) is a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists. As research continues to uncover new applications for this compound, its significance in advancing both therapeutic agents and functional materials is likely to grow even further.

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